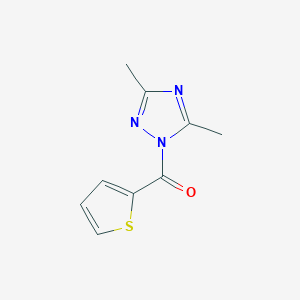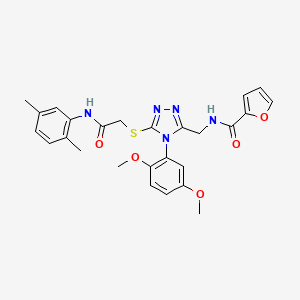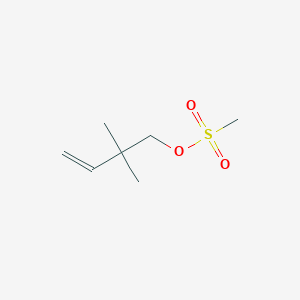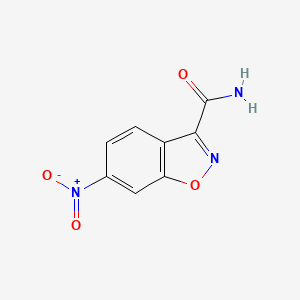
6-Nitro-1,2-benzoxazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Nitro-1,2-benzoxazole-3-carboxamide is a chemical compound with the molecular formula C8H5N3O4 . It is a solid substance and has a molecular weight of 207.15 .
Molecular Structure Analysis
The InChI code for 6-Nitro-1,2-benzoxazole-3-carboxamide is 1S/C8H5N3O4/c11-8(12)7-5-2-1-4(10(13)14)3-6(5)15-9-7/h1-3H,(H,11,12) . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis
While specific chemical reactions involving 6-Nitro-1,2-benzoxazole-3-carboxamide are not detailed in the available literature, benzoxazole derivatives have been studied for their in vitro antibacterial, antifungal, and anticancer activities .Physical And Chemical Properties Analysis
6-Nitro-1,2-benzoxazole-3-carboxamide is a solid substance . It has a molecular weight of 207.15 and a molecular formula of C8H5N3O4 .Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of 6-Nitro-1,2-benzoxazole-3-carboxamide, focusing on six unique fields:
Pharmaceutical Development
6-Nitro-1,2-benzoxazole-3-carboxamide has shown potential in the development of new pharmaceuticals. Its unique chemical structure allows it to interact with various biological targets, making it a candidate for drug discovery and development. Researchers are exploring its use in creating novel treatments for diseases such as cancer, bacterial infections, and inflammatory conditions .
Antimicrobial Agents
This compound has demonstrated significant antimicrobial properties. Studies have indicated its effectiveness against a range of bacterial and fungal pathogens. Its ability to inhibit microbial growth makes it a promising candidate for developing new antimicrobial agents, which are crucial in the fight against antibiotic-resistant strains .
Agricultural Applications
In agriculture, 6-Nitro-1,2-benzoxazole-3-carboxamide is being investigated for its potential as a pesticide or herbicide. Its chemical properties allow it to act against various pests and weeds, providing a new tool for crop protection. This application is particularly important for improving crop yields and ensuring food security.
Material Science
The compound’s unique chemical structure also lends itself to applications in material science. Researchers are exploring its use in the synthesis of new materials with desirable properties, such as enhanced durability, thermal stability, and resistance to degradation. These materials could have applications in various industries, including electronics and construction .
Environmental Science
6-Nitro-1,2-benzoxazole-3-carboxamide is being studied for its potential role in environmental science, particularly in the remediation of contaminated sites. Its ability to interact with and neutralize certain pollutants makes it a candidate for developing new methods of environmental cleanup. This application is crucial for addressing pollution and protecting ecosystems .
Biochemical Research
In biochemical research, this compound is used as a tool to study various biological processes. Its interactions with enzymes and other proteins can provide insights into their functions and mechanisms. This knowledge is essential for understanding fundamental biological processes and developing new therapeutic strategies.
Each of these fields highlights the diverse and significant potential applications of 6-Nitro-1,2-benzoxazole-3-carboxamide in scientific research. If you have any specific questions or need further details on any of these applications, feel free to ask!
Sigma-Aldrich Ambeed Benchchem Sigma-Aldrich Ambeed : Benchchem
Safety and Hazards
The safety information for 6-Nitro-1,2-benzoxazole-3-carboxamide indicates that it has some hazards associated with it. The hazard statements include H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .
Propiedades
IUPAC Name |
6-nitro-1,2-benzoxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O4/c9-8(12)7-5-2-1-4(11(13)14)3-6(5)15-10-7/h1-3H,(H2,9,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPMCCQPWDYRRIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])ON=C2C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Nitro-1,2-benzoxazole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-2-[3-(3-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2649896.png)
![Methyl 1-[(pyrrolidin-1-ylcarbonyl)amino]cyclohexanecarboxylate](/img/structure/B2649897.png)

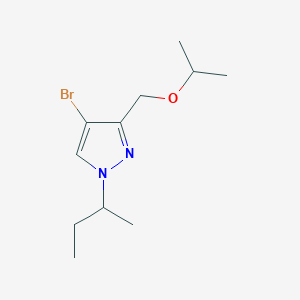
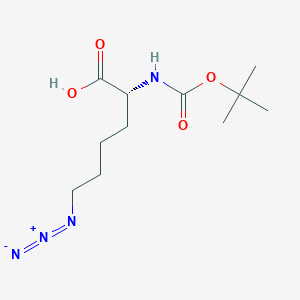
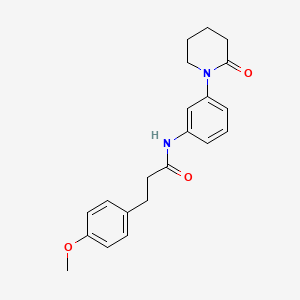

![(1S,3R,4R)-3-Azidobicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B2649909.png)

![2-methoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(2-(thiophen-2-yl)ethyl)benzamide](/img/structure/B2649912.png)
